2-chloro-2,2-difluoro-N-[(1R)-1-phenylethyl]acetamide
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Overview
Description
2-chloro-2,2-difluoro-N-[(1R)-1-phenylethyl]acetamide is a chemical compound with the molecular formula C10H10ClF2NO and a molecular weight of 233.64 g/mol This compound is known for its unique structural features, which include a chloro and difluoro substitution on the acetamide moiety, as well as a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-2,2-difluoro-N-[(1R)-1-phenylethyl]acetamide typically involves the reaction of 2-chloro-2,2-difluoroacetophenone with an appropriate amine under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-2,2-difluoro-N-[(1R)-1-phenylethyl]acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines or alcohols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to produce carboxylic acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or THF.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides, thiols, or ethers.
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary or secondary amines and alcohols.
Scientific Research Applications
2-chloro-2,2-difluoro-N-[(1R)-1-phenylethyl]acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-2,2-difluoro-N-[(1R)-1-phenylethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s chloro and difluoro groups contribute to its reactivity and ability to form stable intermediates. These intermediates can interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-chloro-2,2-difluoroacetamide: A structurally similar compound with a simpler acetamide moiety.
2-chloro-2,2-difluoroacetophenone: Another related compound used in similar synthetic applications.
Uniqueness
2-chloro-2,2-difluoro-N-[(1R)-1-phenylethyl]acetamide is unique due to its combination of chloro, difluoro, and phenylethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic and research applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-chloro-2,2-difluoro-N-[(1R)-1-phenylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF2NO/c1-7(8-5-3-2-4-6-8)14-9(15)10(11,12)13/h2-7H,1H3,(H,14,15)/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWXCWQOHMGTKS-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(F)(F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)C(F)(F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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